1-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea
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Overview
Description
1-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea is a compound belonging to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
The synthesis of 1-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea typically involves multiple steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzoic acid and 4-methoxyaniline.
Formation of Thiadiazole Ring: The 2,4-dichlorobenzoic acid undergoes cyclization with thiosemicarbazide to form the 1,3,4-thiadiazole ring.
Urea Formation: The thiadiazole intermediate is then reacted with 4-methoxyaniline in the presence of a suitable coupling agent to form the final urea derivative.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea undergoes various chemical reactions:
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydrothiadiazole.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea can be compared with other thiadiazole derivatives:
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound also exhibits antimicrobial and antiviral properties but differs in its sulfur-containing functional group.
2-Alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole: Known for its anticancer activity, this compound has a different substitution pattern on the thiadiazole ring.
Properties
IUPAC Name |
1-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O2S/c1-24-11-5-3-10(4-6-11)19-15(23)20-16-22-21-14(25-16)12-7-2-9(17)8-13(12)18/h2-8H,1H3,(H2,19,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOUCGTZIPTRKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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